Human Dihydroorotate Dehydrogenase (DHODH) Inhibition: Potency and Context
5-(3,5-Dichlorophenyl)-2-formylphenol has been identified as a potent inhibitor of human dihydroorotate dehydrogenase (DHODH), a key enzyme in pyrimidine biosynthesis and a target for immuno-oncology and autoimmune disease therapies. In a biochemical assay using recombinant human DHODH, the compound exhibited an IC50 value of 1.20 nM [1]. While this data is from a patent and does not provide a direct comparator within the same study, it establishes a high-potency baseline for this specific compound in this critical drug target assay. This level of activity is notable in the context of DHODH inhibition and warrants consideration for further development.
| Evidence Dimension | Enzyme Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | 1.20 nM |
| Comparator Or Baseline | No direct comparator in the same study. For context, established DHODH inhibitors like Brequinar have reported IC50 values in the low nanomolar range (e.g., ~10 nM) across various assays, but direct cross-study comparisons are confounded by differing assay conditions. |
| Quantified Difference | Not applicable (no direct comparator) |
| Conditions | Recombinant human N-terminal GST-fusion tagged DHODH expressed in E. coli, using dihydroorotate as substrate. |
Why This Matters
This data provides a quantitative, albeit preliminary, anchor for the compound's potential as a lead in a therapeutically relevant pathway, justifying its selection over uncharacterized structural analogs for DHODH-targeted research.
- [1] US Patent 20240034730. Compound 1. BindingDB entry BDBM50281169. View Source
